molecular formula C9H5BrN2O B11773056 5-Bromo-2-oxoindoline-7-carbonitrile

5-Bromo-2-oxoindoline-7-carbonitrile

Cat. No.: B11773056
M. Wt: 237.05 g/mol
InChI Key: WOOONLTZIWOQPN-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 5-Bromo-2-oxoindoline-7-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various indoline derivatives, which are important in medicinal chemistry .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxoindoline-7-carbonitrile is not fully elucidated. it is believed to interact with various molecular targets and pathways due to its structural features. The bromine atom and nitrile group may facilitate binding to specific enzymes or receptors, leading to biological effects . Further research is needed to fully understand the molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-oxoindoline-7-carbonitrile is unique due to the presence of both the bromine atom and the nitrile group on the indoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

5-bromo-2-oxo-1,3-dihydroindole-7-carbonitrile

InChI

InChI=1S/C9H5BrN2O/c10-7-1-5-3-8(13)12-9(5)6(2-7)4-11/h1-2H,3H2,(H,12,13)

InChI Key

WOOONLTZIWOQPN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C#N)NC1=O

Origin of Product

United States

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